[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone
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Overview
Description
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety and a piperazine ring, both of which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone typically involves a multi-step process. One common method involves the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. This reaction is catalyzed by Lewis acids such as BF3·OEt2 and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield. Additionally, green chemistry principles, such as the use of deep eutectic solvents, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which can be screened for various biological activities .
Biology
In biological research, this compound has been studied for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Medicine
In medicine, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to modulate immune responses and inhibit microbial growth has been demonstrated in various in vitro and in vivo studies .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as NF-κB, which plays a crucial role in inflammation and cancer . Additionally, it can modulate the activity of various signaling pathways, leading to changes in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
Uniqueness
Compared to similar compounds, [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone stands out due to its unique combination of a quinoline moiety and a piperazine ring. This structural feature contributes to its diverse chemical reactivity and broad spectrum of biological activities .
Properties
Molecular Formula |
C27H26N4O3 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H26N4O3/c1-33-24-11-10-19(17-25(24)34-2)23-18-21(20-7-3-4-8-22(20)29-23)27(32)31-15-13-30(14-16-31)26-9-5-6-12-28-26/h3-12,17-18H,13-16H2,1-2H3 |
InChI Key |
IXMDGDTYZKTBNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5)OC |
Origin of Product |
United States |
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